![molecular formula C17H19N3O4 B2743098 2-(4-acetyl-2-methoxyphenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide CAS No. 2176202-06-3](/img/structure/B2743098.png)
2-(4-acetyl-2-methoxyphenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide
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Description
2-(4-acetyl-2-methoxyphenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide, also known as AM-1241, is a synthetic cannabinoid compound that has been widely studied for its potential therapeutic applications.
Scientific Research Applications
Synthesis and Chemical Properties
Chemical synthesis methods have been developed for related compounds, which are valuable intermediates in pharmaceuticals. For instance, research on the synthesis of 4,6-dichloro-2-methylpyrimidine, an intermediate in the synthesis of anticancer drugs, highlights the importance of synthetic pathways for similar compounds (Guo Lei-ming, 2012). This indicates the potential application of our compound in drug synthesis, where its specific functionalities might contribute to the pharmacological profile of new drugs.
Application in Chromatography
The use of chemical derivatives for enhancing the detection sensitivity in analytical techniques such as high-performance liquid chromatography (HPLC) has been investigated. For example, certain derivatives have been used as fluorogenic labeling reagents for the HPLC analysis of biologically important thiols, suggesting that similar compounds could be designed for specific analytical applications (R. Gatti et al., 1990).
Crystal Structure Analysis
Understanding the crystal structure of related compounds provides insights into their potential interactions and reactivity. The crystal structure of p-methoxyphenyl derivatives has been elucidated, which is crucial for the development of new materials and pharmaceuticals (D. Peikow et al., 2006).
Pharmacological Applications
Derivatives of related structures have been studied for their pharmacological activities. For example, S-acetamide derivatives of dimethylthiopyrimidine were evaluated as potential anticonvulsant agents, highlighting the versatility of these chemical frameworks in medicinal chemistry (H. Severina et al., 2020). This suggests potential pharmacological applications for "2-(4-acetyl-2-methoxyphenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide" in the development of new therapeutic agents.
properties
IUPAC Name |
2-(4-acetyl-2-methoxyphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-11-6-14(20-10-19-11)8-18-17(22)9-24-15-5-4-13(12(2)21)7-16(15)23-3/h4-7,10H,8-9H2,1-3H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPDHFGTCZYFRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)CNC(=O)COC2=C(C=C(C=C2)C(=O)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-acetyl-2-methoxyphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide |
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